N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide
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Overview
Description
The compound “N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide” is a complex organic molecule that contains several functional groups, including a pyridinyl group, a thiomorpholinyl group, an isothiazolyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several heterocyclic rings. These rings can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, N-(pyridin-2-yl)amides can be formed via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups it contains. For instance, the presence of nitrogen in the pyridinyl and isothiazolyl groups could potentially enhance its ability to form hydrogen bonds, which could influence its solubility in various solvents .Scientific Research Applications
Pyridine Derivatives as Insecticides
A study by Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) investigated the synthesis and toxicity of various pyridine derivatives, including N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide, against the cowpea aphid, Aphis craccivora. Their findings revealed that these compounds possess moderate to strong aphidicidal activities, suggesting potential applications in agricultural pest control.
Synthesis of Heterocyclic Compounds
The synthesis of 3‐(Pyridin‐4‐Ylmethyl)‐4‐Substituted‐1,2,4‐Triazoline‐5‐Thione was reported by Pitucha, Wujec, and Dobosz (2007). Their research highlights the chemical reactions involved in creating such compounds, which could have implications for the development of new materials or pharmaceuticals involving pyridine derivatives.
Antimicrobial Screening and Molecular Docking Studies
The study by Ali, Kumar, Afzal, and Bawa (2015) focused on antimicrobial screening and molecular docking studies of synthesized acetamide derivatives. Their findings suggest the potential of these compounds as antimicrobial agents, which can have significant implications in the field of medical research and pharmaceuticals.
Luminescent Lanthanide Ion Complexes
Research by de Bettencourt-Dias, Viswanathan, and Rollett (2007) examined the luminescence of lanthanide ion complexes involving pyridine derivatives. This study could contribute to the development of new materials for optical and electronic applications.
Alzheimer's Disease Treatment
Umar et al. (2019) explored 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potential treatments for Alzheimer's disease. They identified compounds with potent acetylcholinesterase inhibitory activity, which could pave the way for new therapeutic approaches to Alzheimer's disease.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides, which share a similar structure, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Thiazole derivatives, which share a similar structure, have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Some thiazole derivatives have been found to show potent antioxidant activity , suggesting that this compound may have similar effects.
properties
IUPAC Name |
N-[3-pyridin-2-yl-5-(thiomorpholine-4-carbonyl)-1,2-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-10(20)17-13-12(11-4-2-3-5-16-11)18-23-14(13)15(21)19-6-8-22-9-7-19/h2-5H,6-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGZOGZXYVNKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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